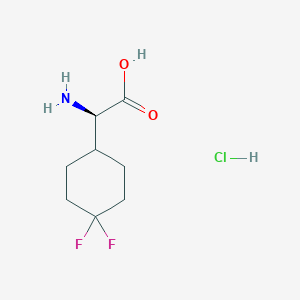

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride

Description

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is a chiral amino acid derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4-position and an acetic acid backbone. The (2R) configuration denotes the stereochemistry of the α-carbon, which is critical for its biological interactions. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications . This compound has been investigated in drug discovery, particularly as a building block for protease inhibitors, as evidenced by its inclusion in synthetic routes for apoptosis antagonists . Its molecular formula is C₈H₁₄ClF₂NO₂ (MW: 229.65 g/mol), with a purity typically ≥95% .

Properties

IUPAC Name |

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJOKBLTFFPVBF-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C(=O)O)N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@H](C(=O)O)N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2250243-69-5 | |

| Record name | Cyclohexaneacetic acid, α-amino-4,4-difluoro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2250243-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

These reactions can be performed using various reagents and catalysts, including metal-based methods that transfer difluoromethyl groups to specific sites on the molecule . The reaction conditions are often optimized to achieve high yields and selectivity, with ambient and biocompatible conditions being preferred for certain applications .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the difluorocyclohexyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation with high efficiency and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexyl oxides, while substitution reactions can produce a range of amino acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

Its structure features a difluorocyclohexyl group attached to an amino acid backbone, which contributes to its unique properties and potential applications.

Neuropharmacological Research

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride is being investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may act as a modulator of glutamate receptors, which are crucial in synaptic transmission and plasticity. This modulation could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Potential Therapeutic Applications

Research indicates that this compound may exhibit anti-inflammatory properties. Its ability to influence cellular pathways involved in inflammation could position it as a candidate for developing treatments for chronic inflammatory diseases .

Building Block in Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives through chemical modifications. This capability is particularly valuable in pharmaceutical chemistry for developing new drug candidates .

Peptide Synthesis

Due to its amino acid-like structure, (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride can be incorporated into peptide sequences. This application is crucial for designing peptides with specific biological activities or improved pharmacokinetic properties .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride demonstrated its potential in reducing neuronal death in models of oxidative stress. The results showed that treatment with this compound significantly decreased markers of apoptosis and inflammation in neuronal cells .

Case Study 2: Synthesis of Novel Antagonists

Researchers have utilized this compound to synthesize novel antagonists targeting specific receptor subtypes involved in pain pathways. These antagonists exhibited enhanced efficacy compared to existing drugs, highlighting the importance of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride in drug discovery .

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (2R) vs. (2S) Enantiomers

The (2S)-enantiomer, (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride (CAS: 2231665-41-9), shares the same molecular formula but differs in stereochemistry. Despite identical physicochemical properties (e.g., MW: 229.65 g/mol), the (2S) form has been discontinued by suppliers like CymitQuimica and SUZHOU ARTK MEDCHEM CO., LTD., suggesting inferior therapeutic relevance or stability compared to the (2R) counterpart . Such enantiomeric disparities are common in drug development, where one form may exhibit preferential binding to biological targets .

Substituent Variations

trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride

- Structure: Features a 4-aminocyclohexyl group in the trans configuration instead of difluorinated cyclohexyl.

- Its molecular weight (193.67 g/mol) is lower due to the absence of fluorine atoms .

- Applications : Likely used in peptide synthesis, but the lack of fluorine may reduce metabolic stability compared to fluorinated analogs.

(2R)-2-amino-2-(2-chlorophenyl)acetic acid hydrochloride

- Structure : Replaces the cyclohexyl group with a 2-chlorophenyl aromatic ring.

- However, the rigid phenyl ring may reduce conformational flexibility compared to the cyclohexyl moiety .

Chain Length Modifications

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

- Structure: Extends the acetic acid backbone to propanoic acid, introducing an additional methylene group.

- Properties : Increased lipophilicity (MW: 243.68 g/mol) may improve membrane permeability but could reduce solubility. This compound (CAS: 2306255-69-4) is marketed as a building block for bioactive molecules .

Salt and Ester Derivatives

- Methyl ester derivative: (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hydrochloride (CAS: 1384268-75-0) serves as a prodrug, with the ester group enhancing lipophilicity for better absorption. Hydrolysis in vivo releases the active carboxylic acid form .

Data Table: Key Structural and Functional Comparisons

Research and Pharmacological Implications

- Fluorine Effects : The 4,4-difluoro substitution on the cyclohexyl ring enhances metabolic stability and lipophilicity, favorable for CNS-targeting drugs .

- Salt Formulations : Hydrochloride salts are preferred for solubility, whereas ester derivatives (e.g., methyl esters) act as prodrugs to improve bioavailability .

Biological Activity

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride, commonly referred to as DFCAH, is a synthetic amino acid derivative notable for its potential biological activities. This compound is characterized by its unique structure, which includes a difluorocyclohexyl group that may enhance its pharmacological properties. The compound's IUPAC name is (R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride, with the CAS number 2250243-69-5 and a molecular formula of C8H14ClF2NO2.

- Molecular Weight : 229.66 g/mol

- Purity : 97%

- Chemical Structure :

- SMILES: Cl.NC@@HC1CCC(F)(F)CC1

- InChI Key: Not provided in sources.

The biological activity of DFCAH has not been extensively documented in primary literature; however, its structural analogs suggest potential interactions with various biological pathways. The difluorocyclohexyl moiety may influence the compound's binding affinity to specific receptors or enzymes, potentially modulating physiological responses.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to DFCAH exhibit antimicrobial properties. The presence of fluorine atoms in the structure may enhance lipophilicity and membrane permeability, increasing efficacy against bacterial strains.

- Neuroprotective Effects : Some analogs of amino acids have shown promise in neuroprotection. Studies on structurally related compounds suggest that DFCAH could potentially modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

- Anti-inflammatory Properties : There is evidence from related compounds that suggest a role in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities of Related Compounds

Q & A

Q. Table 1: Comparative Synthesis Yields

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | 78 | ≥99% | |

| Enzymatic Resolution | 65 | 98.5% |

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Confirm stereochemistry via H and F NMR. The 4,4-difluorocyclohexyl group shows distinct coupling patterns (e.g., ) .

- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to verify enantiomeric purity (>99% for pharmacological studies) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (theoretical [M+H]: 252.2 g/mol) .

Advanced: How does the 4,4-difluorocyclohexyl group influence metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

The difluoro group enhances metabolic stability by:

- Reducing Cytochrome P450 Oxidation : Fluorine’s electron-withdrawing effect deactivates oxidation sites.

- Improving Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

Q. Experimental Design :

- In Vitro Assays : Incubate the compound with human liver microsomes (HLMs) and measure remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes.

- Control : Compare with 4,4-dichloro and non-halogenated analogs.

Q. Table 2: Metabolic Half-Life (T) in HLMs

| Compound | T (min) |

|---|---|

| 4,4-Difluoro derivative | 45 |

| 4,4-Dichloro derivative | 28 |

| Non-halogenated analog | 12 |

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. cellular assays)?

Methodological Answer:

Contradictions often arise from:

- Assay Conditions : Buffer pH or temperature variations alter protonation states (e.g., amine group pKa ~8.5).

- Receptor Isoforms : Test activity against purified isoforms (e.g., GPCR subfamilies) using surface plasmon resonance (SPR) .

Q. Stepwise Protocol :

Standardize Assays : Use identical buffer (e.g., PBS, pH 7.4) and temperature (25°C).

Validate Target Specificity : Employ CRISPR-edited cell lines to knockout off-target receptors.

Cross-Validate : Compare SPR binding affinity (K) with cellular IC values .

Advanced: What analytical methods are critical for assessing enantiomeric purity in large-scale batches?

Methodological Answer:

- Chiral HPLC : Use a Daicel CHIRALPAK IG-3 column (4.6 × 250 mm, 5 µm) with hexane:ethanol (80:20) mobile phase. Retention time: 8.2 min for (2R)-enantiomer .

- Vibrational Circular Dichroism (VCD) : Resolves <1% enantiomeric excess (ee) discrepancies via distinct C=O and C-F vibrational modes .

Q. Table 3: Enantiomeric Purity Across Batches

| Batch No. | ee (%) | Method |

|---|---|---|

| 1 | 99.3 | Chiral HPLC |

| 2 | 98.7 | VCD |

Basic: What solvent systems are optimal for solubility studies?

Methodological Answer:

- Aqueous Solubility : Use phosphate buffer (pH 7.4) with 0.5% Tween-80 (solubility ≈ 12 mg/mL at 25°C).

- Organic Solvents : DMSO (≥50 mg/mL) for stock solutions; avoid chloroform due to HCl displacement .

Advanced: How does the compound’s stability vary under accelerated storage conditions?

Methodological Answer:

Conduct ICH Q1A-compliant studies:

- Conditions : 40°C/75% RH for 6 months.

- Analysis : Monitor degradation via HPLC. Primary degradants include the free amine (via HCl loss) and cyclohexene byproducts (defluorination) .

Degradation Pathway :

(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride → Free amine + HCl↑ → Cyclohexene derivative (Δm/z = -36.97).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.